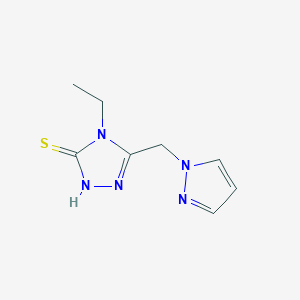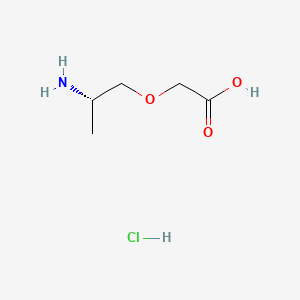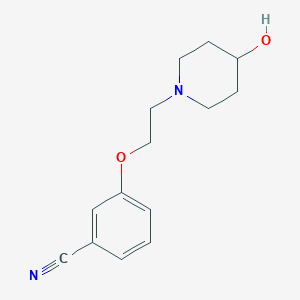
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a benzonitrile group attached to a piperidine ring via an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 3-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the bromoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-(2-(4-oxopiperidin-1-yl)ethoxy)benzonitrile.
Reduction: Formation of 3-(2-(4-aminopiperidin-1-yl)ethoxy)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(2-(4-Aminopiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methoxypiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methylpiperidin-1-yl)ethoxy)benzonitrile
Uniqueness
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
3-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c15-11-12-2-1-3-14(10-12)18-9-8-16-6-4-13(17)5-7-16/h1-3,10,13,17H,4-9H2 |
InChIキー |
HURBWQYOLYTZHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)CCOC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)

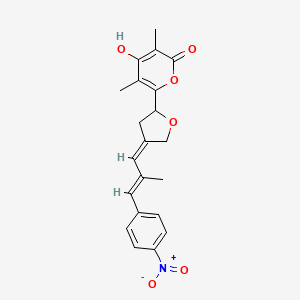

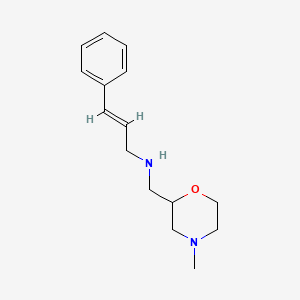
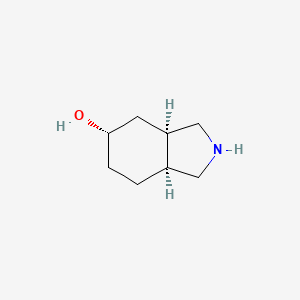
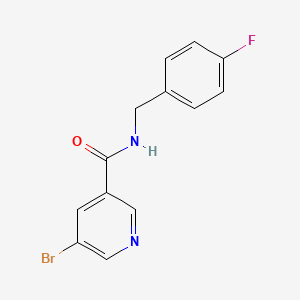


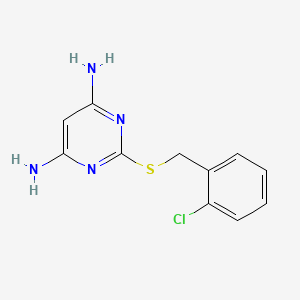
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
